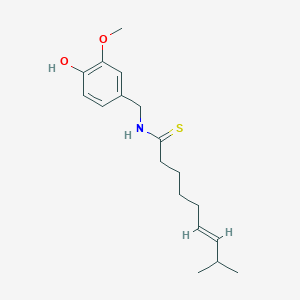

TRPV1 activator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H27NO2S |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enethioamide |

InChI |

InChI=1S/C18H27NO2S/c1-14(2)8-6-4-5-7-9-18(22)19-13-15-10-11-16(20)17(12-15)21-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,22)/b8-6+ |

InChI Key |

GSYUZLOIFZTYCB-SOFGYWHQSA-N |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=S)NCC1=CC(=C(C=C1)O)OC |

Canonical SMILES |

CC(C)C=CCCCCC(=S)NCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Endogenous TRPV1 Activators in Sensory Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli in sensory neurons.[1] Primarily known for its activation by capsaicin, the pungent component of chili peppers, TRPV1 is also gated by heat (>43°C) and extracellular protons.[2][3] Emerging evidence has highlighted a diverse array of endogenous molecules that can directly activate or sensitize TRPV1, playing crucial roles in pain, inflammation, and thermoregulation.[4][5] This technical guide provides a comprehensive overview of the core endogenous TRPV1 activators, their signaling mechanisms, quantitative activation data, and detailed experimental protocols for their investigation.

Core Endogenous TRPV1 Activators

A growing number of endogenous molecules have been identified as TRPV1 agonists. These can be broadly categorized into lipid derivatives and non-lipid molecules like protons.

Lipid-Based Activators

Endocannabinoids:

-

Anandamide (AEA): This endogenous cannabinoid receptor ligand is a well-established TRPV1 agonist. It is produced on-demand in response to increases in intracellular calcium or activation of G-protein coupled receptors (GPCRs) coupled to the phospholipase C (PLC) pathway.

-

N-Arachidonoyl Dopamine (NADA): NADA is a potent endovanilloid and endocannabinoid found in the central and peripheral nervous systems. It is considered one of the most potent endogenous TRPV1 agonists.

Lipoxygenase (LOX) Metabolites:

-

12-Hydroperoxyeicosatetraenoic Acid (12-HPETE): This metabolite of arachidonic acid, produced by 12-lipoxygenase, is a potent activator of TRPV1. Its production can be stimulated by inflammatory mediators like bradykinin.

-

Other LOX Products: Various other hydroperoxyeicosatetraenoic acids (HPETEs) such as 5(S)-HPETE, 8(S)-HPETE, and 15(S)-HPETE, as well as metabolites of linoleic acid like 9- and 13-hydroxyoctadecadienoic acid (9-HODE and 13-HODE), have been shown to activate TRPV1.

Non-Lipid Activators

-

Protons (H+): Acidic conditions (low pH) are a well-established activator of TRPV1. Protons potentiate the effects of other stimuli like heat and capsaicin by shifting the voltage-dependence of channel activation to more physiological membrane potentials. Specific extracellular amino acid residues, E600 and E648, are critical for proton sensing.

Quantitative Data on Endogenous TRPV1 Activator Potency

The potency of endogenous activators at the TRPV1 channel can be quantified by their half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for key endogenous agonists.

| Endogenous Activator | EC50 Value (approx.) | Cell Type / System | Reference(s) |

| N-Arachidonoyl Dopamine (NADA) | 50 nM | HEK-293 cells expressing human or rat TRPV1 | |

| 12-(S)-HPETE | High Potency (specific EC50 not consistently reported) | DRG neurons and HEK cells expressing TRPV1 | |

| Anandamide (AEA) | 5-10 fold lower potency than capsaicin | Not specified | |

| Protons (H+) | pH < 6.0 for activation | HEK293 cells expressing human TRPV1 | |

| N-Oleoyl Dopamine (OLDA) | Activates TRPV1 | HEK293 cells expressing TRPV1 |

Signaling Pathways of Endogenous TRPV1 Activation

The activation of TRPV1 by endogenous ligands often involves complex intracellular signaling cascades.

Anandamide Signaling Pathway

Anandamide is synthesized intracellularly upon stimulation of Gq-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, which in turn stimulates the synthesis of anandamide. Anandamide then acts intracellularly to activate TRPV1, leading to further Ca2+ influx.

12-HPETE Signaling Pathway

Inflammatory mediators such as bradykinin can bind to their receptors on sensory neurons, leading to the activation of phospholipase A2 (PLA2). PLA2 liberates arachidonic acid (AA) from membrane phospholipids. The enzyme 12-lipoxygenase (12-LOX) then converts AA into 12-HPETE, which subsequently activates TRPV1, contributing to inflammatory pain and thermal hyperalgesia.

Proton Activation of TRPV1

Extracellular protons directly gate the TRPV1 channel. Protons are thought to interact with specific acidic residues (E600 and E648) located in the outer pore region of the channel. This interaction leads to a conformational change that lowers the threshold for channel opening and can directly gate the channel at low pH values, resulting in cation influx and neuronal depolarization.

Experimental Protocols

Investigating the effects of endogenous activators on TRPV1 typically involves electrophysiological and imaging techniques to measure channel activity and downstream signaling events.

Whole-Cell Patch-Clamp Recording of TRPV1 Currents

This technique allows for the direct measurement of ion currents flowing through TRPV1 channels in the entire cell membrane.

1. Cell Preparation:

-

Culture dorsal root ganglion (DRG) neurons or a suitable heterologous expression system (e.g., HEK293 cells) transfected with TRPV1 cDNA on glass coverslips.

2. Solutions:

-

External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2 to maintain pH 7.4.

-

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, and may include ATP and GTP to maintain cell health. The pH is adjusted to 7.3.

3. Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, approach a target cell with the pipette tip while applying slight positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit TRPV1 currents.

-

Apply endogenous activators via a perfusion system and record the resulting changes in current.

4. Data Analysis:

-

Measure the peak current amplitude in response to the agonist.

-

Construct dose-response curves to determine the EC50 value.

-

Analyze the current-voltage (I-V) relationship to characterize the properties of the elicited currents.

Calcium Imaging of TRPV1 Activation

This method visualizes changes in intracellular calcium concentration ([Ca2+]i) as an indirect measure of TRPV1 channel opening.

1. Cell Preparation and Dye Loading:

-

Culture DRG neurons or TRPV1-expressing cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

2. Imaging Procedure:

-

Mount the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

-

Continuously perfuse the cells with the saline solution.

-

Acquire baseline fluorescence images.

-

Apply the endogenous activator via the perfusion system.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, images are acquired at two excitation wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emission intensities is calculated.

3. Data Analysis:

-

Quantify the change in fluorescence intensity or the fluorescence ratio in individual cells.

-

The magnitude of the change in fluorescence is proportional to the increase in intracellular calcium and, therefore, to the activation of TRPV1.

-

Dose-response curves can be generated by applying different concentrations of the agonist.

Experimental Workflow for Identifying Endogenous TRPV1 Activators

The discovery of new endogenous TRPV1 ligands often follows a systematic workflow.

Conclusion

The study of endogenous TRPV1 activators is a rapidly evolving field with significant implications for understanding and treating pain and inflammation. The diverse nature of these activators, from lipids to protons, underscores the role of TRPV1 as a versatile sensor of the local cellular environment. The methodologies outlined in this guide provide a foundation for researchers to further explore the complex interactions between endogenous molecules and this critical sensory channel, paving the way for the development of novel therapeutic strategies targeting the TRPV1 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TRPV1 Activation in Neuropathic Pain: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a critical player in the pathophysiology of neuropathic pain.[1][2][3] Predominantly expressed in primary sensory neurons, TRPV1 acts as a polymodal integrator of noxious stimuli, including heat, protons, and endogenous inflammatory mediators.[1][4] This technical guide provides an in-depth exploration of the role of TRPV1 activation in neuropathic pain, consolidating current understanding of its signaling pathways, the quantitative evidence supporting its involvement, and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel analgesics targeting TRPV1.

Introduction: TRPV1 as a Key Modulator of Nociception

The TRPV1 channel is a crucial component of the nociceptive pathway, responsible for detecting and transmitting pain signals. Under normal physiological conditions, its activation is restricted to temperatures exceeding 43°C and acidic environments. However, in the context of nerve injury and inflammation, the expression and sensitivity of TRPV1 are significantly upregulated, a phenomenon known as sensitization. This sensitization lowers the activation threshold of the channel, contributing to the hallmark symptoms of neuropathic pain: hyperalgesia (exaggerated response to noxious stimuli) and allodynia (pain perception from non-noxious stimuli). Conversely, prolonged activation of TRPV1 can lead to its desensitization, a state of reduced responsiveness that forms the basis for the analgesic effects of topical capsaicin. This dual role of TRPV1 in both pain generation and its potential alleviation makes it a compelling target for therapeutic intervention.

Signaling Pathways in TRPV1-Mediated Neuropathic Pain

The activation and sensitization of TRPV1 in neuropathic pain are governed by a complex network of intracellular signaling cascades. These pathways are initiated by various inflammatory mediators and neurotrophic factors released following nerve injury.

Peripheral Sensitization

In the periphery, inflammatory mediators such as bradykinin, prostaglandins, and nerve growth factor (NGF) bind to their respective receptors on nociceptive neurons. This triggers downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which directly phosphorylate the TRPV1 channel. Phosphorylation increases the channel's open probability and reduces its activation threshold, leading to peripheral sensitization. Furthermore, the activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a molecule that tonically inhibits TRPV1. The depletion of PIP2 further enhances TRPV1 activity.

Central Sensitization

TRPV1 is also expressed on the central terminals of primary afferent neurons in the dorsal horn of the spinal cord. Following peripheral nerve injury, there is an upregulation of TRPV1 in these central terminals. The release of neurotransmitters such as glutamate and substance P from these terminals is enhanced by TRPV1 activation, leading to the hyperexcitability of second-order neurons in the spinal cord. This process, known as central sensitization, contributes to the maintenance and amplification of neuropathic pain. Descending serotonergic pathways from the brainstem can further facilitate this central TRPV1 sensitization.

Quantitative Data on TRPV1 in Neuropathic Pain

The following tables summarize quantitative data from preclinical studies, highlighting the changes in TRPV1 expression and the effects of pharmacological interventions in various models of neuropathic pain.

Table 1: Changes in TRPV1 Expression in Neuropathic Pain Models

| Animal Model | Tissue | Time Point | Change in TRPV1 Expression | Reference |

| Chronic Constriction Injury (CCI) | Ipsilateral Spinal Cord | 7 days | 149% increase | |

| Chronic Constriction Injury (CCI) | Ipsilateral Spinal Cord | 14 days | 167% increase | |

| Osteosarcoma (Bone Cancer) | Dorsal Root Ganglion (DRG) | - | 7% increase in TRPV1-positive neurons | |

| Osteosarcoma (Bone Cancer) | Dorsal Root Ganglion (DRG) | - | 190% increase in mRNA, 290% in protein |

Table 2: Efficacy of TRPV1 Antagonists in Neuropathic Pain Models

| Antagonist | Animal Model | Pain Modality | Efficacy | Reference |

| A-425619 | Spinal Nerve Ligation (SNL) | Thermal Hypersensitivity | Complete attenuation | |

| A-425619 | Spinal Nerve Ligation (SNL) & CCI | Tactile Hypersensitivity | 36% reversal | |

| BCTC | Partial Sciatic Nerve Ligation (PSNL) | Tactile Hypersensitivity | ~50% attenuation | |

| Capsazepine | Partial Sciatic Nerve Ligation (PSNL) | Mechanical Hypersensitivity | 80% reversal (in guinea pigs) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TRPV1 in neuropathic pain.

Animal Models of Neuropathic Pain

-

Anesthesia: Anesthetize the rodent (rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Exposure: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Ligation: Loosely tie four chromic gut sutures (e.g., 4-0) around the sciatic nerve, proximal to its trifurcation. The ligatures should be spaced about 1 mm apart and should constrict the nerve without arresting circulation.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

-

Anesthesia and Positioning: Anesthetize the animal and place it in a prone position.

-

Surgical Exposure: Make a midline incision over the lumbar spine to expose the L5 and L6 spinal nerves.

-

Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture (e.g., 6-0).

-

Closure: Close the muscle and skin layers.

-

Post-operative Care: Administer post-operative analgesics and monitor the animal's recovery.

Assessment of Pain-Related Behaviors

-

Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

-

Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Response: A positive response is a brisk withdrawal, shaking, or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

-

Acclimation: Place the animal in a glass-floored testing chamber and allow it to acclimate.

-

Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.

-

Response: The latency to paw withdrawal is automatically recorded.

-

Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

In Vitro Assays for TRPV1 Activation

-

Cell Culture: Culture cells expressing TRPV1 (e.g., HEK293 cells transfected with TRPV1 or primary DRG neurons) on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a calcium imaging system.

-

Stimulation: Perfuse the cells with a solution containing a TRPV1 agonist (e.g., capsaicin).

-

Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

-

Cell Preparation: Prepare isolated cells expressing TRPV1 for patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Stimulation and Recording: Apply a TRPV1 agonist to the bath solution and record the resulting inward currents.

Conclusion and Future Directions

The activation and sensitization of TRPV1 are unequivocally implicated in the pathogenesis of neuropathic pain. The signaling pathways that modulate TRPV1 activity represent a rich source of potential targets for novel analgesic therapies. While TRPV1 antagonists have shown promise in preclinical models, their clinical development has been hampered by on-target side effects such as hyperthermia. Future research should focus on developing strategies to selectively target the pathological activity of TRPV1 in neuropathic pain states while minimizing effects on normal physiological functions. This may involve the development of modality-selective antagonists, targeting specific protein-protein interactions involved in TRPV1 sensitization, or exploring the therapeutic potential of TRPV1 agonists to induce long-lasting desensitization. A deeper understanding of the intricate mechanisms governing TRPV1 function will be paramount to unlocking its full therapeutic potential for the millions of individuals suffering from neuropathic pain.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [TRPV1 in neuropathic pain: from animal models to therapeutical prospects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirt Together with TRPV1 Is Involved in the Regulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of TRPV1 Channel Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a critical molecular integrator of noxious stimuli. Predominantly expressed in primary sensory neurons, its activation by a diverse range of physical and chemical stimuli—including high temperatures, acidic conditions, and pungent compounds like capsaicin—initiates the signaling cascades responsible for pain perception and neurogenic inflammation. Beyond its well-established role in nociception, TRPV1 is implicated in a variety of physiological processes, including thermoregulation, and its dysregulation is associated with numerous pathological conditions. This technical guide provides a comprehensive overview of the physiological roles of TRPV1 channel activation, detailing its molecular mechanisms, signaling pathways, and involvement in various bodily systems. It further presents key experimental protocols for studying TRPV1 function and summarizes crucial quantitative data to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Architecture and Activation Mechanisms

TRPV1 is a homotetrameric protein, with each subunit comprising six transmembrane domains (S1-S6) and intracellular N- and C-termini. The pore-forming loop is located between the S5 and S6 domains.[1] This structure forms a central ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the cell membrane and the initiation of an action potential.[1]

Activation of the TRPV1 channel is a polymodal process, triggered by a variety of stimuli:

-

Thermal Activation: TRPV1 is activated by noxious heat, with a temperature threshold of approximately >43°C.[2][3][4] This thermal sensitivity is a key component of its role in detecting potentially harmful temperatures.

-

Chemical Activation (Exogenous): The most well-known exogenous activator of TRPV1 is capsaicin, the pungent compound in chili peppers. Other pungent natural compounds, such as allyl isothiocyanate from mustard and wasabi, also activate the channel.

-

Chemical Activation (Endogenous): Endogenous ligands, including the endocannabinoid anandamide, N-oleyl-dopamine, and N-arachidonoyl-dopamine, can activate TRPV1. Additionally, byproducts of lipid metabolism, such as those from the lipoxygenase and cytochrome P450 pathways, have been shown to activate the channel.

-

Proton Activation: The channel is sensitive to acidic conditions, being activated by a drop in extracellular pH. This is particularly relevant in the context of inflammation and ischemia, where tissue acidosis is common.

Quantitative Data on TRPV1 Activation and Modulation

The following tables summarize key quantitative data related to the activation, inhibition, and ion permeability of the TRPV1 channel.

Table 1: Activation Thresholds and EC50 Values for TRPV1 Agonists

| Agonist | Activation Threshold / EC50 | Species | Notes | Reference(s) |

| Thermal | >43 °C | Rat, Human | Threshold can be lowered by protons or capsaicin. | |

| Protons (pH) | pH ≤ 5.9 | Rat | ||

| Capsaicin | 0.146 ± 0.039 µM | Mouse | ||

| 440 ± 66 nM | Xenopus Oocytes | |||

| 640 nM (at pH 7.4) | Rat (in HEK-293 cells) | EC50 shifts to 45 nM at pH 5.5. | ||

| N-arachidonoyl dopamine (NADA) | 0.08 ± 0.05 µM | Mouse | ||

| N-oleoylethanolamine (OEA) | 0.35 ± 0.07 µM | Mouse | ||

| N-oleoyldopamine (OLDA) | 0.29 ± 0.08 µM | Mouse | ||

| Anandamide (AEA) | 6.02 ± 1.23 µM | Mouse |

Table 2: IC50 Values for Selected TRPV1 Antagonists

| Antagonist | IC50 (vs. Capsaicin) | Species | Notes | Reference(s) |

| Capsazepine | 30.7 ± 7.77 nM | Human (in HEK293 cells) | ||

| AMG 517 | 0.76 nM | Human | Also potent against proton and heat activation. | |

| A-1165901 | 19.0 ± 3.1 nM | Human | ||

| 79.7 ± 6.8 nM | Rat |

Table 3: Ion Permeability of the TRPV1 Channel

| Ion Permeability Ratio | Value | Notes | Reference(s) |

| PCa/PNa | ~10:1 | Indicates a higher permeability to calcium over sodium. | |

| PCa/PNa | 9.6:1 |

Signaling Pathways of TRPV1 Activation

The activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. This elevation in intracellular calcium has numerous downstream effects, including the activation of various protein kinases and phosphatases.

Sensitization Pathways

Under inflammatory conditions, various mediators are released that can sensitize TRPV1, lowering its activation threshold and leading to hyperalgesia (an increased sensitivity to pain). Key sensitization pathways include:

-

Protein Kinase C (PKC): Inflammatory mediators like bradykinin and prostaglandins can activate Gq-coupled receptors, leading to the activation of PKC. PKC can then directly phosphorylate TRPV1 at specific serine residues (Ser-502 and Ser-800), potentiating its response to agonists and lowering its thermal activation threshold.

-

Protein Kinase A (PKA): Prostaglandins can also activate PKA-dependent pathways. PKA-mediated phosphorylation of TRPV1 at serine and threonine residues (e.g., Ser-116 and Thr-370) is implicated in the modulation of channel desensitization and the development of hyperalgesia.

-

Phospholipase C (PLC): The activation of PLC by pro-inflammatory agents can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). Since PIP2 normally inhibits TRPV1 activity, its depletion results in the disinhibition and sensitization of the channel.

Desensitization Pathways

Prolonged or repeated activation of TRPV1 leads to a decrease in its activity, a phenomenon known as desensitization. This process is crucial for the analgesic effects of topical capsaicin. Key mechanisms of desensitization include:

-

Calcium-Dependent Desensitization: The influx of Ca2+ upon TRPV1 activation is a primary trigger for desensitization.

-

Calcineurin: The Ca2+-dependent phosphatase calcineurin can dephosphorylate TRPV1, contributing to its desensitization.

-

Calmodulin (CaM): Ca2+ can bind to calmodulin, which in turn interacts with TRPV1 to promote desensitization.

Physiological Roles in Organ Systems

While renowned for its role in the peripheral nervous system, TRPV1 is expressed in a wide range of tissues and contributes to the function of various organ systems.

Nervous System: Nociception and Thermoregulation

-

Nociception: TRPV1 is a key player in the detection and transmission of pain signals. Its activation in nociceptive neurons leads to the sensation of burning pain. In inflammatory and neuropathic pain states, the expression and sensitivity of TRPV1 are often upregulated, contributing to hyperalgesia and allodynia.

-

Thermoregulation: TRPV1-expressing neurons are integral to the body's thermoregulatory network. Activation of TRPV1 in sensory neurons provides information about environmental and core body temperature to the central nervous system, influencing thermoregulatory responses. Pharmacological modulation of TRPV1 can lead to significant changes in core body temperature, with agonists often causing hypothermia and antagonists inducing hyperthermia, a major challenge in the development of TRPV1-targeted drugs.

Cardiovascular System

The role of TRPV1 in the cardiovascular system is complex and appears to be context-dependent. Activation of TRPV1 on perivascular sensory nerves can lead to the release of vasodilatory neuropeptides like calcitonin gene-related peptide (CGRP), which can have a protective effect in conditions like hypertension and ischemia-reperfusion injury. However, TRPV1 is also expressed on vascular smooth muscle cells, where its activation can promote vasoconstriction.

Respiratory System

In the airways, TRPV1 is expressed on sensory nerve fibers. Its activation by irritants such as pollutants or acidic reflux can trigger defensive reflexes like coughing and bronchoconstriction. There is evidence suggesting that TRPV1 expression and sensitivity are increased in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), contributing to their symptoms.

Urinary System

TRPV1 is expressed in the urinary tract, including sensory fibers and urothelial cells. It is involved in the sensation of bladder fullness and pain. Overactivity of TRPV1 in the bladder is implicated in conditions like overactive bladder and painful bladder syndrome.

Experimental Protocols for Studying TRPV1

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for the direct measurement of ion currents flowing through TRPV1 channels expressed in a heterologous system.

5.1.1 Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transiently transfect cells with a plasmid encoding for human or rat TRPV1 using a suitable transfection reagent (e.g., Lipofectamine).

-

Plate cells onto glass coverslips 24-48 hours post-transfection for recording.

5.1.2 Solutions:

-

External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 Na2ATP, 2.5 CaCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

5.1.3 Recording Procedure:

-

Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Approach a single, isolated cell with the micropipette under positive pressure.

-

Form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply agonists (e.g., capsaicin) via a perfusion system and record the resulting currents. A typical voltage protocol involves a ramp from -100 mV to +100 mV over 400 ms to determine the current-voltage relationship.

Calcium Imaging of TRPV1 Activation

This method allows for the visualization of changes in intracellular calcium concentration upon TRPV1 activation in a population of cells.

5.2.1 Cell Preparation:

-

Plate TRPV1-expressing cells (e.g., transfected HEK293 cells or primary dorsal root ganglion neurons) onto glass-bottom dishes.

5.2.2 Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A typical final concentration is 2-5 µM in a physiological buffer like Hanks' Balanced Salt Solution (HBSS).

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester for approximately 15-30 minutes at room temperature.

5.2.3 Imaging:

-

Mount the dish on a fluorescence microscope equipped for live-cell imaging.

-

Acquire baseline fluorescence images.

-

Apply TRPV1 agonists and continuously record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium. The excitation/emission wavelengths for Fluo-4 are approximately 494/516 nm.

Conclusion and Future Directions

The TRPV1 channel is a multifaceted molecular sensor with a profound impact on a wide array of physiological and pathophysiological processes. Its central role in pain and inflammation has made it a prime target for the development of novel analgesic drugs. However, the on-target side effect of hyperthermia associated with systemic TRPV1 antagonists has posed a significant challenge to their clinical development. Future research will likely focus on developing strategies to circumvent this issue, such as the development of peripherally restricted antagonists or compounds that selectively target TRPV1 in specific disease states. Furthermore, a deeper understanding of the diverse roles of TRPV1 in other organ systems will continue to unveil new therapeutic opportunities for a range of conditions, from respiratory and cardiovascular diseases to urinary disorders. The continued application of advanced molecular and physiological techniques will be paramount in further elucidating the complex biology of this critical ion channel.

References

A Technical Guide to Downstream Signaling Pathways Activated by TRPV1 Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a critical integrator of noxious thermal, chemical, and physical stimuli. Its activation by a diverse range of agonists, most notably capsaicin, initiates a cascade of intracellular signaling events with profound physiological and pathological consequences, including pain, inflammation, and apoptosis. This technical guide provides an in-depth exploration of the core downstream signaling pathways triggered by TRPV1 agonists. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed pathway diagrams, consolidated quantitative data, and explicit experimental methodologies to facilitate further investigation and therapeutic innovation in this field.

Introduction to TRPV1 and its Agonists

Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a homotetrameric ion channel predominantly expressed in primary sensory neurons of the peripheral nervous system[1][2]. It is also found in various non-neuronal cell types, including epithelial, immune, and smooth muscle cells, as well as within the central nervous system[3]. TRPV1 is a polymodal sensor, activated by a variety of stimuli such as noxious heat (>43°C), acidic conditions (pH < 6.0), and endogenous and exogenous chemical ligands[1][4].

The archetypal exogenous agonist for TRPV1 is capsaicin, the pungent compound in chili peppers. Other vanilloid agonists include resiniferatoxin (RTX), a potent ultrapotent agonist, and various synthetic analogs. Endogenous agonists, or "endovanilloids," include anandamide and other lipid metabolites. Upon activation, TRPV1 undergoes a conformational change, opening a pore that is permeable to cations, with a notable preference for Ca²⁺. This influx of calcium is the primary trigger for the downstream signaling cascades detailed in this guide.

Core Downstream Signaling Pathways

The activation of TRPV1 by agonists initiates a complex network of intracellular signaling pathways, primarily driven by the influx of Ca²⁺. These pathways can be broadly categorized into several key cascades that regulate channel sensitivity, gene expression, and cellular fate.

The Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway

One of the most critical pathways in TRPV1 signaling involves the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC).

-

Mechanism of Activation : The influx of Ca²⁺ through the TRPV1 channel can directly or indirectly activate PLC. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG, in conjunction with intracellular Ca²⁺, directly activates conventional PKC isoforms.

-

Sensitization of TRPV1 : PKC-mediated phosphorylation of TRPV1 is a key mechanism of channel sensitization, leading to a lower activation threshold for heat and other agonists. This process is crucial in inflammatory pain, where inflammatory mediators often signal through G-protein coupled receptors (GPCRs) that activate the PLC-PKC pathway. Specific serine residues on TRPV1, such as S502 and S800, have been identified as key phosphorylation sites for PKC.

-

Physiological Consequences : This pathway is central to the development of thermal hyperalgesia, where the sensation of pain is heightened in response to heat.

The Protein Kinase A (PKA) Pathway

The Protein Kinase A (PKA) pathway is another crucial modulator of TRPV1 activity, often acting in concert with the PKC pathway.

-

Mechanism of Activation : Inflammatory mediators can also activate Gs-coupled GPCRs, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate PKA.

-

Modulation of TRPV1 : PKA can directly phosphorylate TRPV1 at specific residues, such as S116, which has been shown to reduce the rate of channel desensitization. This sustained channel activity contributes to heightened pain signaling.

-

Physiological Consequences : The PKA pathway is implicated in the sensitization of nociceptors and the transition from acute to chronic pain states.

The Calmodulin (CaM) and Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

The influx of calcium through TRPV1 also engages calcium-binding proteins, most notably calmodulin (CaM), which can then activate CaMKII.

-

Mechanism of Activation : The rise in intracellular Ca²⁺ leads to its binding to CaM. The Ca²⁺/CaM complex can then activate various downstream effectors, including the phosphatase calcineurin and CaMKII.

-

Desensitization and Sensitization : The Ca²⁺/CaM complex can directly bind to TRPV1, contributing to its rapid desensitization, a process that limits excessive calcium influx. Conversely, CaMKII can phosphorylate TRPV1, leading to its sensitization. The balance between the actions of calcineurin (dephosphorylation and desensitization) and CaMKII (phosphorylation and sensitization) provides a fine-tuning mechanism for TRPV1 activity.

-

Physiological Consequences : This pathway is integral to the dynamic regulation of TRPV1 function, allowing for both rapid adaptation to stimuli and longer-term changes in neuronal excitability.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of TRPV1 can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

-

Mechanism of Activation : The precise mechanisms linking TRPV1 to MAPK activation are still under investigation but are thought to involve Ca²⁺-dependent signaling and potentially the transactivation of receptor tyrosine kinases.

-

Gene Expression and Cellular Responses : The MAPK pathways are key regulators of gene expression and are involved in a wide array of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. For instance, capsaicin-induced ERK phosphorylation has been observed in sensory neurons and other cell types.

-

Physiological Consequences : In the context of nociception, MAPK signaling can contribute to the long-term changes in neuronal function that underlie chronic pain. In non-neuronal cells, this pathway can mediate inflammatory responses and influence cell survival or death.

Quantitative Data on TRPV1 Agonist-Induced Signaling

The following tables summarize key quantitative data related to the activation of TRPV1 and its downstream signaling pathways.

Table 1: EC₅₀ Values of Capsaicin for TRPV1 Activation

| Cell Type | Species | EC₅₀ (µM) | Reference |

| HEK293 | Human | 0.9 | |

| HEK293 | Rat | 0.39 ± 0.05 | |

| Sensory Neurons | Rat | 1.11 ± 0.19 | |

| HEK293 | Rat | 0.64 (at pH 7.4) | |

| HEK293 | Rat | 0.045 (at pH 5.5) | |

| Oocytes | Xenopus | 0.889 ± 0.045 | |

| HEK293 | Mouse | 0.14 ± 0.01 |

Table 2: Modulation of TRPV1 Activity by Kinase Inhibitors

| Inhibitor | Target Kinase | Effect on TRPV1 Activity | Cell Type | Reference |

| BIM (2 µM) | PKC | Inhibited Ca²⁺-evoked currents in a TRPV1 mutant | HEK293 | |

| H89 (10 µM) | PKA | Inhibited the increase in TRPV1 membrane levels induced by FSK | Nociceptor Neurons | |

| Ro31-8220 | PKC | Reduced PMA-induced Ca²⁺ response | HEK293 | |

| U0126 | MEK (upstream of ERK) | Reduced capsaicin-induced nociceptive behavior and ERK phosphorylation | Mouse Spinal Cord |

Experimental Protocols for Studying TRPV1 Signaling

Detailed methodologies are crucial for the accurate investigation of TRPV1 signaling pathways. Below are outlines of key experimental protocols.

Calcium Imaging

Objective : To measure changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV1 activation.

Methodology :

-

Cell Culture : Plate TRPV1-expressing cells (e.g., transfected HEK293 cells or primary dorsal root ganglion neurons) on glass-bottom dishes.

-

Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.

-

Image Acquisition : Use a fluorescence microscope equipped with a perfusion system to deliver agonists and inhibitors.

-

Data Analysis : Record fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine [Ca²⁺]i. For single-wavelength dyes like Fluo-4, express changes in fluorescence relative to baseline.

Patch-Clamp Electrophysiology

Objective : To directly measure the ion currents flowing through TRPV1 channels.

Methodology :

-

Cell Preparation : Use TRPV1-expressing cells suitable for patch-clamping.

-

Pipette Preparation : Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Seal Formation : Achieve a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Configuration : Establish a whole-cell recording configuration by rupturing the membrane patch.

-

Data Recording : Apply voltage-clamp protocols to measure currents in response to agonist application.

-

Data Analysis : Analyze current-voltage relationships, activation and deactivation kinetics, and the effects of modulators.

Western Blotting for Phosphorylated Proteins

Objective : To detect the phosphorylation of specific proteins (e.g., ERK, PKC) in response to TRPV1 activation.

Methodology :

-

Cell Treatment : Treat TRPV1-expressing cells with agonists for various durations.

-

Protein Extraction : Lyse the cells and collect the protein extracts.

-

Protein Quantification : Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer : Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting : Probe the membrane with primary antibodies specific for the phosphorylated form of the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Use a chemiluminescent substrate to visualize the protein bands.

-

Normalization : Strip the membrane and re-probe with an antibody for the total amount of the protein to normalize the data.

References

- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C phosphorylation sensitizes but does not activate the capsaicin receptor transient receptor potential vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Endogenous Activators of the Vanilloid Receptor 1 (TRPV1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), initially identified as the receptor for capsaicin, the pungent compound in chili peppers, is a critical player in a myriad of physiological and pathophysiological processes, including pain perception, inflammation, and thermoregulation. While exogenous activators are well-characterized, the identification and understanding of endogenous ligands that modulate TRPV1 activity in vivo are paramount for elucidating its physiological roles and for the development of novel therapeutics. This technical guide provides an in-depth overview of the core endogenous ligands for TRPV1, detailing their identification, signaling pathways, and the experimental methodologies crucial for their investigation.

Identified Endogenous Ligands for TRPV1

A growing body of evidence has revealed a diverse array of endogenous molecules, primarily lipid-derived, that can directly activate or sensitize the TRPV1 channel. These "endovanilloids" are often produced on-demand in response to cellular stress, inflammation, or injury. The major classes of endogenous TRPV1 ligands include N-acyl amides, lipoxygenase metabolites, and cytochrome P450 metabolites.

N-Acyl Amides: Anandamide and N-Arachidonoyl Dopamine (NADA)

Anandamide (AEA), the first identified endocannabinoid, was also one of the earliest recognized endogenous activators of TRPV1.[1] It is an N-acylethanolamine synthesized from N-arachidonoyl-phosphatidylethanolamine (NAPE).[1] N-Arachidonoyl dopamine (NADA) is another potent endocannabinoid and endovanilloid, first described in 2000 and subsequently identified as a high-affinity TRPV1 agonist in 2002. NADA is found in the brain, with notable concentrations in the hippocampus, cerebellum, and striatum.[2]

Lipoxygenase and Cytochrome P450 Metabolites

Arachidonic acid, a key component of cell membranes, can be metabolized by lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes to generate a variety of signaling molecules. Several of these metabolites have been shown to activate TRPV1. For instance, 12-hydroperoxyeicosatetraenoic acid (12-HPETE), a product of 12-lipoxygenase, has been identified as a putative endogenous TRPV1 agonist. Additionally, metabolites of linoleic acid, such as 9- and 13-hydroxyoctadecadienoic acid (9-HODE and 13-HODE), are produced in response to noxious heat and can activate TRPV1.

Quantitative Data on Endogenous Ligand Potency

The potency of endogenous ligands at the TRPV1 receptor is a critical parameter for understanding their physiological relevance. This is typically quantified by the half-maximal effective concentration (EC50) in functional assays or the inhibitory constant (Ki) in binding assays.

| Ligand | Species/Cell Type | Assay Type | Potency (EC50 / Ki) | Reference |

| N-Arachidonoyl Dopamine (NADA) | Rat & Human HEK-293 cells | Functional Assay | ~50 nM (EC50) | |

| Anandamide (AEA) | - | Functional Assay | 5-10 fold lower than capsaicin | |

| 12-Hydroperoxyeicosatetraenoic acid (12-HPETE) | - | - | - | |

| 9-Hydroxyoctadecadienoic acid (9-HODE) | Rat TRPV1 expressing cells | Calcium Imaging | Lower potency than anandamide | |

| 13-Hydroxyoctadecadienoic acid (13-HODE) | Rat TRPV1 expressing cells | Calcium Imaging | - |

Signaling Pathways of Endogenous Ligand Activation

The activation of TRPV1 by endogenous ligands initiates a cascade of intracellular events, primarily driven by the influx of cations, most notably Ca2+.

Anandamide-Mediated TRPV1 Signaling

Anandamide can be produced intracellularly in response to stimuli that activate phospholipase C (PLC). This leads to an increase in intracellular Ca2+ from internal stores, which in turn stimulates the synthesis of anandamide. Anandamide then acts as an intracellular messenger, directly gating TRPV1 channels on the plasma membrane and amplifying the Ca2+ influx.

Anandamide signaling pathway leading to TRPV1 activation.

Experimental Protocols for Ligand Identification and Characterization

The discovery and functional characterization of endogenous TRPV1 ligands rely on a combination of biochemical and electrophysiological techniques.

Bioassay-Guided Fractionation

This classical approach is used to isolate and identify novel endogenous ligands from biological tissues. It involves a systematic process of extraction, chromatographic separation, and functional screening of the resulting fractions.

Workflow for bioassay-guided fractionation to identify endogenous TRPV1 ligands.

Calcium Imaging

Calcium imaging is a widely used high-throughput screening method to assess TRPV1 activation. It relies on the use of fluorescent Ca2+ indicators, such as Fura-2 or Fluo-4, which exhibit a change in fluorescence intensity upon binding to Ca2+.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing TRPV1 are cultured on glass coverslips.

-

Dye Loading: Cells are incubated with a membrane-permeant form of a calcium indicator dye (e.g., Fura-2 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Baseline Measurement: The baseline fluorescence is recorded using a fluorescence microscope equipped with a sensitive camera.

-

Ligand Application: The putative endogenous ligand is applied to the cells.

-

Data Acquisition: Changes in intracellular Ca2+ concentration are monitored by recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to provide a more accurate measure of Ca2+ concentration.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for directly measuring the ion channel activity of TRPV1. This technique allows for the recording of ionic currents flowing through single or multiple TRPV1 channels in response to ligand application.

Detailed Methodology:

-

Cell Preparation: Cells expressing TRPV1 are prepared on a culture dish.

-

Pipette Fabrication: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated and filled with an appropriate electrolyte solution.

-

Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Recording Configurations:

-

Whole-cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell membrane.

-

Inside-out: A patch of membrane is excised with the intracellular side facing the bath solution, allowing for the application of ligands to the intracellular domain of the channel.

-

Outside-out: A patch of membrane is excised with the extracellular side facing the bath solution, ideal for studying the effects of extracellularly applied ligands.

-

-

Ligand Application and Data Recording: The endogenous ligand is applied, and the resulting ionic currents are measured using a specialized amplifier.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for its receptor. This technique involves the use of a radiolabeled form of a known TRPV1 ligand (e.g., [3H]-resiniferatoxin, a potent capsaicin analog) and measuring the ability of an unlabeled endogenous ligand to compete for the binding site.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing TRPV1 are isolated from cultured cells or tissues.

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled endogenous ligand.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the endogenous ligand can be calculated.

Logical Relationships of Endogenous TRPV1 Ligands

The endogenous activators of TRPV1 can be categorized based on their biochemical origins, primarily from the metabolism of fatty acids.

Classification of endogenous TRPV1 ligands based on their metabolic origins.

Conclusion

The identification and characterization of endogenous ligands for TRPV1 have significantly advanced our understanding of the diverse physiological roles of this crucial ion channel. The methodologies outlined in this guide provide a robust framework for researchers to continue exploring the complex world of endovanilloids. A deeper comprehension of how these endogenous molecules are produced, how they interact with TRPV1, and how their signaling is terminated will undoubtedly pave the way for the development of innovative and targeted therapies for a wide range of debilitating conditions.

References

The Genetic Basis of Sensitivity to TRPV1 Activators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and thermosensation, exhibits significant inter-individual variability in its sensitivity to activators like capsaicin, the pungent compound in chili peppers. This variability is largely attributed to genetic polymorphisms within the TRPV1 gene. Understanding the genetic basis of TRPV1 sensitivity is paramount for advancing pain management strategies, developing novel analgesics, and personalizing therapies. This technical guide provides a comprehensive overview of the core genetic factors influencing TRPV1 activation, detailed experimental protocols for their investigation, and a summary of key quantitative findings.

Core Concepts: Genetic Influence on TRPV1 Function

Single nucleotide polymorphisms (SNPs) in the TRPV1 gene can alter the channel's expression, structure, and function, thereby influencing an individual's perception of pain, temperature, and sensitivity to irritants. These genetic variations are a focal point in pharmacogenomics, aiming to tailor drug development and therapeutic interventions based on an individual's genetic makeup.

Key TRPV1 Polymorphisms and Their Functional Impact

Several non-synonymous and intronic SNPs in the TRPV1 gene have been identified and associated with altered sensitivity to TRPV1 activators. The following tables summarize the quantitative data on some of the most studied polymorphisms.

Table 1: Common TRPV1 Polymorphisms and Associated Phenotypes

| SNP (rs number) | Amino Acid Change | Phenotypic Association | Population Studied | Reference(s) |

| rs8065080 | I585V | Altered sensitivity to capsaicin-induced cough and pain. The Valine variant is associated with reduced channel function.[1][2] The homozygous variant (GG) is associated with less capsaicin-induced warm hypoesthesia and heat pain sensitivity. | Men; Neuropathic pain patients | [1][2] |

| rs222747 | M315I | Associated with cold hypaesthesia and may influence susceptibility to neuropathic pain. The G allele is linked to increased TRPV1 gene expression. | Neuropathic pain patients; Ashkenazi Jewish population | [3] |

| rs224534 | T469I | Correlated with small, non-significant increases in cough in non-asthmatics. The variant is more responsive to capsaicin and coal fly ash. | Children with asthma | |

| rs4790522 | - (3' UTR) | The AA genotype is associated with a higher salt recognition threshold (lower salt taste sensitivity) in individuals with hypertension and obesity. | Normotensive and hypertensive adults | |

| rs222749 | P91S | The variant exhibits a greater maximal response to capsaicin and anandamide. | Healthy subjects | |

| - | K710N | A rare variant that reduces capsaicin-induced calcium influx and leads to decreased acute behavioral responses to noxious chemical stimuli. | Rodent models with human variant |

Table 2: Allele Frequencies of Key TRPV1 Polymorphisms in Different Populations

| SNP (rs number) | Amino Acid Change | Population | Minor Allele Frequency (MAF) | Reference(s) |

| rs8065080 | I585V | European (in 1000 Genomes) | T = 0.432 | |

| rs8065080 | I585V | East Asian (in 1000 Genomes) | T = 0.828 | |

| rs222747 | M315I | European (in 1000 Genomes) | G = 0.383 | |

| rs222747 | M315I | East Asian (in 1000 Genomes) | G = 0.132 | |

| rs4790522 | - (3' UTR) | European (in 1000 Genomes) | A = 0.354 | |

| rs4790522 | - (3' UTR) | East Asian (in 1000 Genomes) | A = 0.141 | |

| rs224534 | T469I | European (in 1000 Genomes) | A = 0.089 | |

| rs224534 | T469I | East Asian (in 1000 Genomes) | A = 0.005 |

Table 3: In Vitro Functional Data for TRPV1 Variants

| TRPV1 Variant | Agonist | Assay System | Key Finding | Reference(s) |

| I585V | Capsaicin | HeLa cells | Rightward shift in capsaicin concentration-effect curve, indicating decreased sensitivity. | |

| I315M | Capsaicin, Anandamide | HEK293 cells | Greater maximal response compared to wild-type. | |

| T469I | Capsaicin, Coal Fly Ash | HEK-293 cells | More responsive than wild-type TRPV1. | |

| K710N | Capsaicin | Dorsal root ganglion neurons | Reduced capsaicin-induced calcium influx. | |

| Wild-type | Capsaicin | HEK-293 cells | EC50 of approximately 640 nM at pH 7.4, shifting to 45 nM at pH 5.5. |

Signaling Pathways of TRPV1 Activation

The activation of the TRPV1 channel by various stimuli, including capsaicin, heat, and protons, initiates a cascade of intracellular signaling events. The primary consequence of activation is the influx of cations, predominantly Ca2+ and Na+, leading to depolarization of the sensory neuron and the generation of an action potential. The subsequent increase in intracellular Ca2+ triggers downstream signaling pathways involving protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which can modulate the channel's activity, leading to sensitization or desensitization.

Experimental Protocols

Investigating the genetic basis of TRPV1 sensitivity involves a multi-step process, from identifying genetic variants in human subjects to functionally characterizing these variants in vitro. The following sections provide detailed methodologies for key experiments.

Genotyping of TRPV1 Polymorphisms

Objective: To identify specific SNPs in the TRPV1 gene from a subject's DNA sample.

Methodology: PCR and Sanger Sequencing

-

DNA Extraction:

-

Extract genomic DNA from whole blood, saliva, or buccal swabs using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

Polymerase Chain Reaction (PCR):

-

Design primers flanking the target SNP region using primer design software (e.g., Primer3). Ensure primers have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.

-

Set up a PCR reaction with the following components: genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase (e.g., PfuTurbo).

-

Perform PCR using a thermal cycler with the following program:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.

-

Final extension: 68°C for 7 minutes.

-

-

-

PCR Product Purification:

-

Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

-

-

Sanger Sequencing:

-

Send the purified PCR product and one of the sequencing primers to a sequencing facility. Sanger sequencing is considered the "gold standard" for SNP detection, with a detection rate close to 100%.

-

Analyze the resulting chromatograms using sequencing analysis software to identify the nucleotide at the SNP position.

-

In Vitro Functional Characterization of TRPV1 Variants

Objective: To assess the functional consequences of identified TRPV1 polymorphisms on channel activity in a controlled cellular environment.

Methodology: Calcium Imaging in HEK293 Cells

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

-

For transient transfection, seed HEK293T cells and allow them to reach 70-80% confluency.

-

Transfect the cells with a plasmid vector containing the wild-type or variant TRPV1 cDNA using a transfection reagent like Lipofectamine 3000. Allow 24-48 hours for protein expression.

-

-

Calcium Indicator Loading:

-

Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM), at a final concentration of 1-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The addition of Pluronic F-127 can aid in dye solubilization.

-

Incubate the transfected cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells with the physiological buffer to remove excess dye.

-

-

Calcium Imaging:

-

Mount the cells on a fluorescence microscope equipped with a camera and appropriate filters for Fluo-4 (excitation ~494 nm, emission ~515 nm).

-

Establish a baseline fluorescence reading.

-

Apply the TRPV1 activator (e.g., capsaicin at varying concentrations) to the cells and record the change in fluorescence intensity over time.

-

Analyze the data to determine parameters such as the peak fluorescence response and the EC₅₀ (half-maximal effective concentration) of the activator.

-

Human Sensory Testing

Objective: To correlate TRPV1 genotypes with in vivo sensitivity to TRPV1 activators in human subjects.

Methodology: Quantitative Sensory Testing (QST) with Capsaicin

-

Subject Recruitment and Genotyping:

-

Recruit healthy volunteers and obtain informed consent.

-

Collect a biological sample (saliva or blood) for genotyping of TRPV1 polymorphisms as described in Protocol 1.

-

-

QST Protocol:

-

Apply a standardized concentration of capsaicin (e.g., 0.075% cream) to a defined area of the skin (e.g., the forearm).

-

After a set period of time (e.g., 30 minutes), perform a battery of quantitative sensory tests on the capsaicin-treated and a contralateral control area.

-

Tests should include:

-

Thermal thresholds: Warm detection threshold (WDT), cold detection threshold (CDT), heat pain threshold (HPT), and cold pain threshold (CPT).

-

Mechanical thresholds: Mechanical detection threshold (MDT) using von Frey filaments, and mechanical pain threshold (MPT) using weighted pinpricks.

-

Suprathreshold stimuli: Assessment of pain ratings to heat and mechanical stimuli.

-

-

-

Data Analysis:

-

Compare the sensory thresholds and pain ratings between the capsaicin-treated and control sites.

-

Correlate the changes in sensory perception with the subjects' TRPV1 genotypes to determine the in vivo functional consequences of the polymorphisms.

-

Experimental Workflow and Logical Relationships

The investigation of the genetic basis of TRPV1 sensitivity follows a logical progression from human studies to in vitro functional validation.

Conclusion

The genetic landscape of the TRPV1 gene plays a crucial role in dictating individual sensitivity to a wide range of stimuli, from the spicy heat of capsaicin to noxious inflammatory mediators. The polymorphisms detailed in this guide represent key targets for understanding the molecular underpinnings of pain perception and for the development of targeted analgesic therapies. The provided experimental protocols offer a robust framework for researchers and drug development professionals to further explore the intricate relationship between TRPV1 genetics and sensory function, ultimately paving the way for a future of personalized pain management.

References

Methodological & Application

Application Notes and Protocols for In Vitro Screening of TRPV1 Activators

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin from chili peppers.[1][2][3] Activation of TRPV1 on nociceptive sensory neurons leads to a painful, burning sensation.[2][4] This ion channel is a significant target in drug discovery for the development of novel analgesics and for studying various physiological and pathological processes. These application notes provide detailed protocols for the in vitro screening and characterization of TRPV1 activators.

TRPV1 Signaling Pathway

Upon activation by stimuli such as capsaicin, heat, or low pH, the TRPV1 channel undergoes a conformational change, opening its pore. This allows the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the cell, leading to membrane depolarization. The resulting increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events. Various protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), can phosphorylate TRPV1, modulating its activity and sensitivity. Prolonged activation leads to desensitization, a process involving Ca²⁺-dependent mechanisms such as the binding of calmodulin (CaM) and dephosphorylation by calcineurin, which reduces the channel's response to subsequent stimuli. The PI3K/Akt signaling pathway has also been implicated in the downstream effects of TRPV1 activation.

Experimental Protocols

A general workflow for screening TRPV1 activators involves expressing the channel in a stable cell line, applying test compounds, and measuring the cellular response.

Calcium Imaging Assay

This is a high-throughput and widely used method to screen for TRPV1 activators by measuring changes in intracellular calcium concentration.

a. Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or mouse TRPV1.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., Blasticidin).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Calcium Indicator: Fluo-4 AM, Fura-2 AM, or a genetically encoded calcium indicator like GCaMP6s.

-

Positive Control: Capsaicin, Resiniferatoxin (RTX).

-

Negative Control: Vehicle (e.g., 0.1% DMSO).

-

Antagonist (for validation): Capsazepine.

-

Assay Plates: 96- or 384-well black, clear-bottom microplates.

b. Protocol

-

Cell Plating: Seed the TRPV1-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the calcium indicator solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate in the dark at 37°C for 30-60 minutes.

-

Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Addition: Prepare serial dilutions of the test compounds and controls in assay buffer. Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compounds to the wells while simultaneously measuring the fluorescence.

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds. Typically, a baseline reading is taken for a few seconds, followed by compound addition and continuous reading for several minutes to capture the peak response.

c. Data Analysis

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of the positive control (e.g., a maximal concentration of capsaicin).

-

Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) by fitting the dose-response curve to a four-parameter logistic equation.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the biophysical properties of ion channels.

a. Materials and Reagents

-

Cell Line: HEK293 or CHO cells expressing TRPV1.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).

-

Agonists and Antagonists: As described for the calcium imaging assay.

-

Patch-clamp rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

b. Protocol (Whole-Cell Configuration)

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Compound Application: Apply the test compound via the perfusion system and record the resulting current.

-

Data Acquisition: Record the current responses to a range of compound concentrations.

c. Data Analysis

-

Measure the peak current amplitude at each compound concentration.

-

Normalize the current to the maximal response.

-

Plot the normalized current against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Data Presentation

Quantitative data from screening assays should be summarized in a clear and structured format for easy comparison.

Table 1: Potency of Known TRPV1 Activators

| Compound | Assay Type | EC₅₀ (nM) | Reference |

| Capsaicin | Calcium Imaging (GCaMP6s) | 39 ± 1.67 | |

| Nonivamide | Calcium Imaging (GCaMP6s) | 67 ± 3.05 | |

| Piperine | Calcium Imaging (GCaMP6s) | 9222 ± 1851 | |

| Capsaicin | Calcium Imaging (Calcium 5 Kit) | 2.7 | |

| Olvanil | Calcium Imaging (Calcium 5 Kit) | ~5 | |

| Resiniferatoxin | Calcium Imaging (Calcium 5 Kit) | ~0.1 | |

| Capsaicin | Patch-Clamp Electrophysiology | 7.97 |

Table 2: Efficacy of Synthetic Vanilloids (Field-Effect Transistor Assay)

| Compound | Relative Efficacy | Note |

| Arvanil | Highest | Detected at the lowest concentration |

| Olvanil | Intermediate | |

| Capsaicin | Lowest | Required the highest dose for a detectable signal |

Conclusion

The protocols described provide robust and reliable methods for the in vitro screening and characterization of TRPV1 activators. Calcium imaging assays are well-suited for high-throughput screening of large compound libraries, while patch-clamp electrophysiology offers a detailed biophysical characterization of lead compounds. The choice of assay will depend on the specific goals of the research, ranging from initial hit identification to in-depth mechanistic studies. The continued development of novel screening technologies, such as field-effect transistors and BRET-based assays, promises to further enhance the efficiency and information content of TRPV1 drug discovery programs.

References

- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 4. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

Measuring TRPV1 Activation in Cultured Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[1][2] Its involvement in pain perception, inflammation, and temperature regulation makes it a significant target for drug discovery and development.[2][3] This document provides detailed application notes and protocols for measuring the activation of TRPV1 in cultured cells, a fundamental aspect of studying its function and identifying novel modulators. The methodologies described herein are essential for academic research and industrial high-throughput screening (HTS) campaigns.

Key Methods for Measuring TRPV1 Activation

Several robust methods are available to quantify the activation of TRPV1 channels in a cultured cell environment. The choice of method often depends on the specific research question, required throughput, and available instrumentation. The most common approaches include:

-

Calcium Imaging: A widely used technique that measures the influx of calcium (Ca²⁺) upon TRPV1 channel opening.[4]

-

Membrane Potential Assays: These assays detect the depolarization of the cell membrane that occurs as a result of cation influx through activated TRPV1 channels.

-

Patch-Clamp Electrophysiology: Considered the "gold standard," this method directly measures the ion currents flowing through individual or populations of TRPV1 channels.

Section 1: Calcium Imaging Assays

Calcium imaging is a popular method for assessing TRPV1 activation due to its high sensitivity, amenability to high-throughput screening, and the critical role of Ca²⁺ as a second messenger in cellular signaling. Upon activation by agonists like capsaicin, TRPV1 channels open, leading to an influx of extracellular Ca²⁺ and a subsequent increase in intracellular Ca²⁺ concentration ([Ca²⁺]i). This change in [Ca²⁺]i can be visualized and quantified using fluorescent calcium indicators.

Commonly Used Calcium Indicators

| Indicator | Type | Excitation (nm) | Emission (nm) | Key Features |

| Fluo-4 AM | Single-wavelength | ~494 | ~516 | High fluorescence enhancement upon Ca²⁺ binding, suitable for HTS. |

| Fura-2 AM | Ratiometric | 340 / 380 | ~510 | Allows for more precise quantification of [Ca²⁺]i by minimizing effects of uneven dye loading and photobleaching. |

| GCaMP6s | Genetically Encoded | ~488 | ~510 | A stable cell line co-expressing hTRPV1 and GCaMP6s can be used for HTS. |

Experimental Workflow: Calcium Imaging

Protocol 1: Fluo-4 AM-Based Calcium Assay

This protocol is adapted for a 96-well plate format, suitable for medium to high-throughput screening.

Materials:

-

Cells stably or transiently expressing TRPV1 (e.g., HEK293 or CHO cells)

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

DMSO

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

TRPV1 agonist (e.g., Capsaicin)

-

TRPV1 antagonist (e.g., Capsazepine)

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating:

-

Seed cells expressing TRPV1 into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-